N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-carboxamide
Description
N-{2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-carboxamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with a 4-methylphenyl group at position 2 and an ethyl linker connecting the thiazole to a naphthalene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-6-8-18(9-7-16)23-25-21(15-27-23)12-13-24-22(26)20-11-10-17-4-2-3-5-19(17)14-20/h2-11,14-15H,12-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCUYLAEFSQZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form 2-(4-methylphenyl)-1,3-thiazole.
Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine to introduce the ethylamine group.
Coupling with Naphthalene-2-carboxylic Acid: The final step involves coupling the alkylated thiazole derivative with naphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-carboxamide is a complex organic compound with a molecular formula of C22H20N2O2S and a molecular weight of 368.47 g/mol. It features a naphthalene ring, a thiazole ring, and a carboxamide group. Research indicates that thiazole derivatives, which share structural similarities with this compound, exhibit a wide array of biological activities, suggesting potential interactions with multiple biochemical pathways.
Potential Applications
Because this compound is a complex organic compound, it may have a wide range of applications.
Biological Activities
-
Anti-inflammatory Properties Research suggests that compounds similar to this compound exhibit anti-inflammatory properties. Studies have demonstrated the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and pro-inflammatory cytokines such as IL-6 and TNF-α.
Compound IC50 (µM) Activity This compound TBD Anti-inflammatory Celecoxib 0.05 COX-2 inhibitor - Other activities Thiazole derivatives have demonstrated diverse biological activities, including antioxidant, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, antitumor, and cytotoxic activities.
Inhibition of Photosynthetic Electron Transport
- N-benzyl-2-naphthamide, a related compound, was found to effectively inhibit photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 value of 7.5 µmol/L . The lipophilicity of the anilide substituent significantly influences the inhibitory activity of these compounds .
Antiproliferative and Pro-Apoptotic Effects
- Hydroxynaphthanilides, which are structurally related, have shown antiproliferative activity against THP-1 and MCF-7 cancer cells without affecting non-tumor cells . These compounds induce cell accumulation in the G1 phase and can exert pro-apoptotic effects on cancer cells .
Superoxide Radical-Anion Adduct Formation
- Carboxamides bearing an N-H functionality, similar to this compound, can form superoxide radical-anion (O2(-- )) adducts . This property is useful for structure determination purposes, as carboxamides lacking an N-H functionality do not undergo deprotonation or adduct formation under Helium-Plasma Ionization (HePI) conditions .
Inhibitory Effect Against Babesia Microti
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
(a) Mirabegron (MBG)
- Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide .
- Key Differences :
- Substitution at thiazole position 4: MBG has an acetamide group, while the target compound features a naphthalene carboxamide.
- MBG includes a β3-adrenergic receptor-targeting phenylethylamine group, absent in the target compound.
- Molecular weight: 396.51 g/mol (MBG) vs. estimated higher for the target compound due to the naphthalene group.
- Pharmacology : MBG is a clinically approved β3-adrenergic agonist for overactive bladder, whereas the target compound’s activity remains uncharacterized in the evidence .
(b) Sulfonamide Derivatives ()
- Example 1 : N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
- Molecular formula: C20H21ClN2O3S2; MW: 436.98 g/mol.
- Differences : Sulfonamide group replaces carboxamide; 4-chlorophenyl vs. 4-methylphenyl on thiazole.
- Example 2 : 4-Fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
- Molecular formula: C19H19FN2O2S2; MW: 390.5 g/mol.
- Differences : Fluorine substituent and sulfonamide group; positional isomerism (thiazol-5-yl vs. thiazol-4-yl).
(c) Bruchaprotafibum ()
- Structure : Contains a 2-(thiophen-2-yl)-1,3-thiazol-4-yl group and sulfamic acid.
- Key Differences : Thiophene substitution on thiazole vs. 4-methylphenyl; sulfamic acid group instead of naphthalene carboxamide.
- Pharmacology : Inhibits protein tyrosine phosphatase β (HPTPβ), highlighting divergent biological targets compared to the target compound .
Compounds with Naphthalene Moieties
(a) N-[2-(4-Methylphenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide ()
- Structure: Shares the naphthalene-2-carboxamide group but replaces the thiazole with a thieno[3,4-c]pyrazol core.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research findings.
The compound has the molecular formula C22H20N2O2S and a molecular weight of 368.47 g/mol. Its synthesis typically involves the reaction of thiazole derivatives with naphthalene-2-carboxylic acid under specific conditions, often employing catalysts to enhance yield and purity.
Synthetic Route:
- Starting Materials: 4-methylphenylthiazole and naphthalene-2-carboxylic acid.
- Reagents: Commonly used reagents include triethylamine as a base and dichloromethane as a solvent.
- Conditions: The reaction is typically carried out at elevated temperatures to facilitate the coupling process.
2.1 Anti-inflammatory Activity
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and pro-inflammatory cytokines such as IL-6 and TNF-α.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | TBD | Anti-inflammatory |
| Celecoxib | 0.05 | COX-2 inhibitor |
2.2 Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest that it possesses activity comparable to standard antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | TBD |
3.1 Study on Anti-inflammatory Effects
In a study published in Records of Pharmaceutical and Biomedical Sciences, the compound was found to inhibit phospholipase A2 and exhibited a high degree of selectivity in COX-2 inhibition, suggesting its potential as an anti-inflammatory agent .
3.2 Antimicrobial Evaluation
Another study investigated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results indicated that this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
3.3 Structure-Activity Relationship (SAR)
The presence of the thiazole ring and the naphthalene moiety is critical for enhancing biological activity. Modifications on the phenyl ring have been shown to influence potency significantly, with methyl substitutions enhancing anti-inflammatory effects .
4. Conclusion
This compound exhibits promising biological activities, particularly in anti-inflammatory and antimicrobial domains. Ongoing research into its mechanisms of action and further optimization of its structure may lead to the development of new therapeutic agents targeting inflammatory diseases and infections.
Q & A
Q. What are the established synthetic routes for N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a naphthalene-2-carboxamide derivative with a thiazole-containing intermediate. For example:
Naphthalene precursor preparation : React naphthol derivatives (e.g., 2-naphthol) with propargyl bromide in DMF using K₂CO₃ as a base to form intermediates like (prop-2-yn-1-yloxy)naphthalene .
Thiazole formation : Cyclize substituted acetamide precursors with sulfur-containing reagents (e.g., Lawesson’s reagent) to generate the 1,3-thiazole ring .
Final coupling : Use alkylation or amidation reactions to link the thiazole-ethyl moiety to the naphthalene-carboxamide backbone. Purification via column chromatography or recrystallization is critical for isolating the target compound .
Q. How is the crystal structure of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Data collection : Use a diffractometer (e.g., Bruker D8 QUEST) to measure intensities.
Structure solution : Apply direct methods (e.g., SHELXT) to resolve phase problems .
Refinement : Optimize atomic positions and thermal parameters using SHELXL, ensuring R1 values < 5% for high reliability .
Validation : Check for geometric outliers (e.g., bond lengths, angles) using CCDC Mercury or PLATON.
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with the compound’s structural features:
Antioxidant activity : Ferric reducing antioxidant power (FRAP) assay, comparing against standards like BHT .
Enzyme inhibition : Screen against tyrosine phosphatases (e.g., HPTPβ) using spectrophotometric assays measuring pNPP hydrolysis .
Antibacterial activity : Agar diffusion assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Address discrepancies through:
Orthogonal assays : Confirm activity using multiple methods (e.g., FRAP and DPPH for antioxidants) .
Compound stability : Verify purity via HPLC and assess degradation under assay conditions (e.g., pH, temperature) .
Structural analogs : Compare results with derivatives (e.g., 2-chloro-6-fluorobenzamide) to identify critical functional groups .
Q. What strategies improve synthetic yield and purity for scale-up?
- Methodological Answer : Optimize reaction parameters systematically:
Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for higher efficiency in coupling steps .
Solvent effects : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
Temperature control : Use microwave-assisted synthesis for faster cyclization of thiazole rings .
Purification : Employ preparative HPLC with C18 columns for challenging separations .
Q. How can computational modeling predict target interactions?
- Methodological Answer : Combine:
Molecular docking : Use AutoDock Vina to simulate binding to HPTPβ’s active site, referencing known inhibitors like Bruchaprotafibum .
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
QSAR analysis : Corrogate electronic (e.g., HOMO/LUMO) and steric parameters (e.g., logP) with activity data .
Q. What crystallographic challenges arise with this compound, and how are they addressed?
- Methodological Answer : Common issues and solutions:
Twinning : Use SHELXD for deconvolution of overlapping reflections .
Disorder : Apply rigid-body refinement and occupancy adjustments for flexible groups (e.g., ethyl chain).
High-resolution data : Leverage SHELXL’s TWIN and BASF commands for precise anisotropic refinement .
Q. How is metabolic stability evaluated in preclinical studies?
- Methodological Answer : Key steps include:
Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-QTOF-MS .
CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates.
Degradant identification : Isolate metabolites with UPLC-HRMS and propose structures using fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
